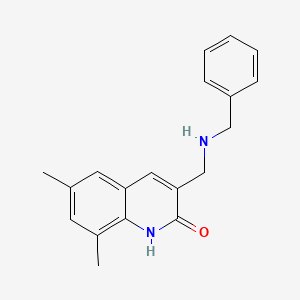

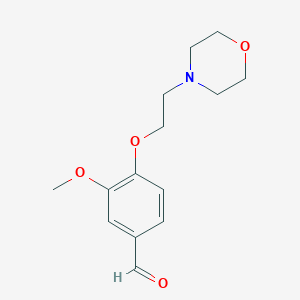

4-甲基-3-苯基-2-硫代-2,3-二氢-1,3-噻唑-5-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

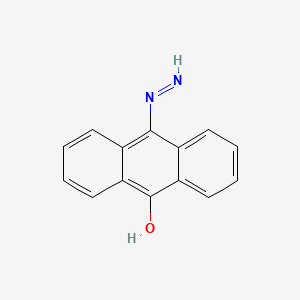

The thiazole moiety has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Molecular Structure Analysis

Thiazole is a five-membered ring with sulfur and nitrogen atoms . It’s aromatic, meaning that it has a ring of atoms with pi electrons that are delocalized, or free to move across multiple atoms .

Chemical Reactions Analysis

Thiazole compounds are known to undergo various chemical reactions due to the presence of reactive sites on the ring . These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiazole derivative would depend on its exact structure. Thiazole itself is a polar compound due to the presence of nitrogen and sulfur atoms, and it’s likely to be soluble in polar solvents .

科学研究应用

Organic Synthesis Intermediate

This compound can be used as an organic synthesis intermediate . It plays a crucial role in the laboratory research and development process, as well as in the chemical and pharmaceutical production process .

Pharmaceutical Intermediate

“Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate” is also used as a pharmaceutical intermediate . It is primarily used in the development and production of various pharmaceuticals .

Antimicrobial Activity

Some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines synthesized via reaction of hydrazonoyl halides with this compound have shown antimicrobial activity .

Regulation of Central Inflammation

This compound can play an important role in the regulation of central inflammation . It can be used to control the brain inflammation process .

Biosafe Antioxidant Self-Healing Hydrogel

The compound has been used in the synthesis of a new type of Hantzsch monomer, which has been applied in the visualization of cell anti-aggregation polymers and curcumin delivery polymer synthesis . In 2023, a research group at Tsinghua University developed a simple method to prepare antioxidant self-healing hydrogels using this Hantzsch monomer . The obtained hydrogel has excellent antioxidant properties and low cytotoxicity, showing potential applications in the field of biomaterials .

Synthesis of Fluorescent Polymers

The Hantzsch monomer synthesized using this compound can be used to prepare fluorescent polymers . These polymers can recognize cells, sugars, curcumin, etc., and have potential applications in various fields .

作用机制

Target of Action

Compounds with a thiazole ring have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can act as peroxisome proliferator-activated receptor agonists, playing an important role in the regulation of central inflammation .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The supramolecular structures of similar compounds were analyzed to understand the effect of variations in functional groups on molecular geometry, conformation, and packing of molecules in the crystalline lattice . This suggests that the compound’s action could potentially be influenced by environmental factors.

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(16)13(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUSTCYNNQYMJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1299927.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)